n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide: is a compound that features both imidazole and furan moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered aromatic ring with one oxygen atom. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other nitrogen-containing precursors.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness: N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide is unique due to the combination of imidazole and furan rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrN3O2 |
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Molecular Weight |
298.14 g/mol |
IUPAC Name |
5-bromo-N-(1-imidazol-1-ylpropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c1-8(6-15-5-4-13-7-15)14-11(16)9-2-3-10(12)17-9/h2-5,7-8H,6H2,1H3,(H,14,16) |
InChI Key |
QQQRYHWWALYJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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